molecular formula C19H17ClN2O4S B2579954 (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-90-9

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2579954
CAS No.: 897616-90-9
M. Wt: 404.87
InChI Key: DCKZQTDQTXZLDP-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the 4-chlorophenoxyacetyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 4-chlorophenoxyacetyl chloride under basic conditions.

    Formation of the imino group: The resulting product is then reacted with an appropriate amine to form the imino group.

    Esterification: Finally, the compound is esterified with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The 4-chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: Similar in structure but lacks the benzo[d]thiazole core.

    4-Chlorophenoxyacetyl chloride: A precursor in the synthesis of the compound.

Uniqueness

    Structural Complexity: The presence of the benzo[d]thiazole core and the imino group makes it more complex and potentially more versatile in its applications.

    Reactivity: The compound’s multiple functional groups allow it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-12-3-8-15-16(9-12)27-19(22(15)10-18(24)25-2)21-17(23)11-26-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKZQTDQTXZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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